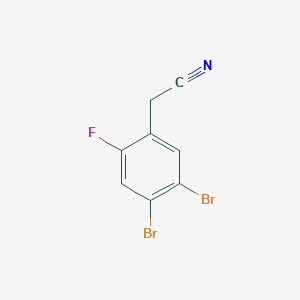

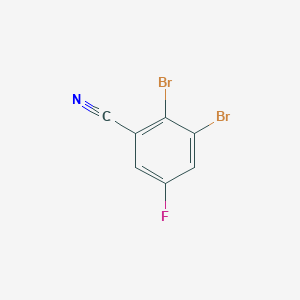

2,3-Dibromo-5-fluorobenzonitrile

Overview

Description

Synthesis Analysis

DBFN can be synthesized by reacting 2,3-dibromo-5-trifluoromethylbenzoic acid with thionyl chloride and then treating the intermediate with sodium cyanide. The reaction proceeds via an acid chloride intermediate that is then converted to a cyano intermediate, which is ultimately converted to the desired product.Molecular Structure Analysis

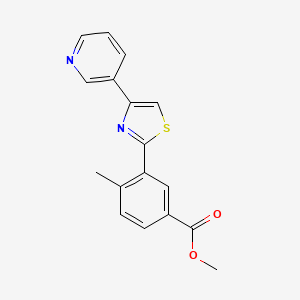

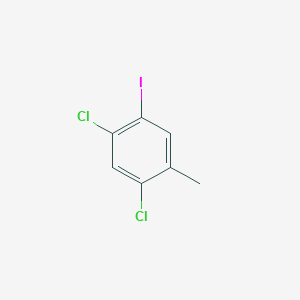

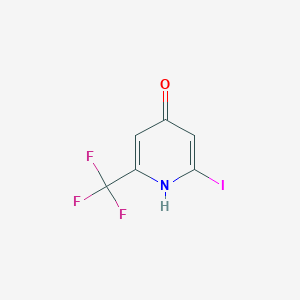

DBFN has a molecular formula of C7H2Br2FN. The C–F and C–Br bond lengths indicate a considerable increase when substituted in place of C–H . Fluorine and bromine atoms are in the plane of the benzene ring .Scientific Research Applications

Structural and Electronic Properties Studies

Research on fluorobenzonitriles, including compounds structurally related to 2,3-dibromo-5-fluorobenzonitrile, has contributed to understanding their structural and electronic properties. Studies involving energetic and structural analyses have been conducted to derive standard molar enthalpies of formation, both in condensed and gaseous phases, and to measure standard molar enthalpies of vaporization or sublimation. Theoretical estimations have provided insights into gas-phase enthalpies of formation, basicities, proton and electron affinities, and adiabatic ionization enthalpies. These studies are crucial for evaluating the electronic properties and for assessing the electronic effect through donor-acceptor systems, thereby facilitating a deeper understanding of their potential applications in various scientific fields (Ribeiro da Silva et al., 2012).

Halodeboronation Application

The facile synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, through halodeboronation of aryl boronic acids, showcases an application in creating halogenated benzonitriles. This method demonstrates the generality of the transformation, producing both aryl bromides and chlorides in good to excellent yields. Such chemical transformations are significant for the synthesis of complex molecules for further research and development in chemistry and materials science (Szumigala et al., 2004).

Microwave Spectrum Analysis

Studies on the microwave spectrum of difluorobenzonitriles contribute to understanding the impact of halogen substitution on molecular structure and dynamics. For example, the microwave spectrum analysis of 2,3-difluorobenzonitrile helps in determining rotational and nitrogen quadrupole coupling constants, revealing slight deviations from cylindrical symmetry in the C≡N bond. Such analyses are essential for elucidating the structural and electronic effects of fluorine substitution on benzonitriles, which could have implications for their reactivity and potential applications in various scientific and technological areas (Onda et al., 2002).

Chemical Fixation of Carbon Dioxide

The application of 2-aminobenzonitriles in the chemical fixation of carbon dioxide to produce quinazoline-2,4(1H,3H)-diones showcases an innovative use of related compounds in environmental chemistry. This process highlights the potential of using halogenated benzonitriles in catalytic systems for carbon dioxide fixation, offering a pathway for creating valuable compounds from CO2 while addressing environmental concerns (Kimura et al., 2012).

properties

IUPAC Name |

2,3-dibromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXKUHYILLWAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-5-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.